molecular formula C22H22ClN5O2S B2739843 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-83-4

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2739843
CAS No.: 868219-83-4
M. Wt: 455.96
InChI Key: ZXENVBXJKLAZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a (4-(3-chlorophenyl)piperazinyl)(4-methoxyphenyl)methyl group. Its molecular formula is C₂₄H₂₄ClN₅O₂S, with an average mass of 493.99 g/mol and a ChemSpider ID of 869344-07-0 . The 3-chlorophenyl and 4-methoxyphenyl substituents likely influence its physicochemical and pharmacological properties, such as solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-30-18-7-5-15(6-8-18)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)17-4-2-3-16(23)13-17/h2-8,13-14,19,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENVBXJKLAZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that integrates multiple pharmacologically active moieties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a triazole moiety, linked to a piperazine unit and substituted with chlorophenyl and methoxyphenyl groups. The synthesis typically involves multi-step reactions that may include:

  • Formation of the thiazole and triazole rings through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Final modifications to incorporate chlorophenyl and methoxyphenyl substituents.

Antidepressant and Anxiolytic Properties

Research indicates that compounds featuring piperazine derivatives exhibit significant interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation. The structural similarity of this compound to known psychoactive substances suggests potential applications in treating depression and anxiety disorders .

Anticancer Activity

Several studies have shown that thiazole and triazole derivatives possess anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy or methyl groups on phenyl rings, has been linked to enhanced activity against cancer cells .

In vitro studies indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .

Anticonvulsant Effects

The thiazole moiety has also been associated with anticonvulsant activity. Compounds with similar structures have shown effectiveness in picrotoxin-induced convulsion models, highlighting the potential for this compound in neurological applications .

The biological activity of this compound is believed to arise from its ability to modulate neurotransmitter systems:

  • Serotonin Receptor Modulation: Interaction with serotonin receptors may enhance mood and reduce anxiety.
  • Cytotoxic Mechanisms: The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2 .
  • Ion Channel Interaction: Similar compounds have been shown to affect ion channels involved in neuronal excitability, contributing to their anticonvulsant effects .

Study 1: Anticancer Activity

In a study evaluating new triazole derivatives, several compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that the presence of specific substituents significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Study 2: Anticonvulsant Screening

A series of thiazole derivatives were assessed for their anticonvulsant properties using the picrotoxin model. One derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating promising anticonvulsant potential .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those containing the thiazolo[3,2-b][1,2,4]triazole moiety. The structural features of these compounds significantly influence their pharmacological activity.

Case Study: Anticonvulsant Efficacy

In a study examining the anticonvulsant effects of thiazole derivatives, compounds incorporating a methoxy group demonstrated enhanced activity. For instance, a derivative similar to the compound showed significant protection in picrotoxin-induced seizure models. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like chlorine on the phenyl ring contributed to increased efficacy against seizures .

CompoundEffective Dose (mg/kg)Toxic Dose (mg/kg)Protection Index
Thiazole Derivative A18.4170.29.2
Thiazole Derivative B24.3888.233.6

Anticancer Properties

The potential anticancer applications of thiazolo[3,2-b][1,2,4]triazole derivatives are also noteworthy. Various studies have synthesized and evaluated these compounds against different cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity Evaluation

A study focused on novel thiazolo[3,2-b][1,2,4]triazole derivatives showed significant cytotoxic effects against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma). The most active compound exhibited an IC50 value of approximately 23.30 µM against these cell lines .

CompoundCell LineIC50 (µM)
Thiazolo Derivative CU251 (glioblastoma)23.30
Thiazolo Derivative DWM793 (melanoma)>1000

Insights into Mechanism

The thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to interact with GABA receptors in anticonvulsant models and exhibit apoptosis-inducing properties in cancer cells through various signaling pathways . These interactions suggest that the compound's structural components are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compounds sharing the thiazolo-triazolone core but differing in substituents exhibit significant variability in melting points and yields, as shown below:

Compound (Reference) Substituent(s) Yield (%) Melting Point (°C) Key Observations
Target Compound 4-(3-ClPh)piperazinyl, 4-MeOPh N/A N/A High molecular weight, polar groups
(E/Z)-5f 4-ClPh 64 >280 High thermal stability
(E/Z)-5g Furan-2-ylmethyl 71 176–178 Lower melting point due to furan
(E/Z)-5e 3-Hydroxyphenyl 55 269–271 Polar hydroxyl group increases mp
4-(4-Bromophenyl)-5-(3-ClPh)-20a 4-PhPh-piperazinylmethyl 78 N/A Piperazine enhances solubility

Key Insights :

  • Halogenated aryl groups (e.g., 3-chlorophenyl, 4-bromophenyl) correlate with higher melting points and stability, likely due to increased molecular rigidity and van der Waals interactions.
  • Oxygen-containing substituents (e.g., methoxy, hydroxyl) improve solubility but may reduce thermal stability compared to non-polar groups.
Pharmacological Relevance of Piperazine and Triazole Moieties
  • Piperazine Derivatives : Compounds with piperazine groups (e.g., 20a, 6c) are often designed for CNS activity, targeting serotonin (5-HT) or dopamine receptors. The target compound’s 4-(3-chlorophenyl)piperazine moiety may enhance affinity for 5-HT₁A receptors compared to morpholine (19a) or furan (5g) analogs.
  • Triazole-Thiazole Hybrids: The thiazolo-triazole core enables π-π stacking and hydrogen bonding, critical for enzyme inhibition.
Structural Isosterism and Conformational Analysis
  • Isostructural Fluorophenyl Analogs : highlights isostructural compounds (4 and 5) with fluorophenyl groups. Their near-planar conformations (except one perpendicular fluorophenyl) suggest that the target compound’s 4-methoxyphenyl group may adopt a similar orientation, influencing binding pocket interactions.
Antifungal and Antimicrobial Potential
  • Docking Studies : Triazolo-thiadiazoles () demonstrated strong docking scores against 14-α-demethylase (PDB: 3LD6), a fungal enzyme. The target compound’s triazole-thiazole core and methoxyphenyl group may similarly inhibit this enzyme, warranting in vitro validation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how are reaction conditions optimized?

  • Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization of precursor triazole-thiol intermediates under reflux conditions (ethanol/methanol) .
  • Step 2 : Coupling of the piperazine and 3-chlorophenyl moieties using a nucleophilic substitution or Mannich reaction, requiring precise control of pH and temperature (70–80°C) .
  • Step 3 : Purification via recrystallization or chromatography (e.g., silica gel column with ethyl acetate/hexane) to achieve >95% purity .
    • Optimization : Reaction yields improve with catalysts (e.g., POCl₃ for cyclization) and solvent polarity adjustments (e.g., DMF for solubility) .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Answer : Key methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazolo-triazole and piperazine rings (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹ for triazole) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~535) .
  • Elemental Analysis : Validates empirical formula (e.g., C₂₄H₂₂ClN₅O₂S) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Screening assays suggest:

  • Anticancer Activity : Moderate inhibition (IC₅₀ ~10–20 µM) against breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
  • Antimicrobial Effects : MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .
  • Neuropharmacological Potential : Partial agonism at serotonin (5-HT₁A) and dopamine (D₂) receptors, inferred from structural analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine or aryl groups) affect bioactivity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • 3-Chlorophenyl Group : Enhances receptor binding (e.g., 5-HT₁A) due to hydrophobic interactions .
  • 4-Methoxyphenyl Substituent : Improves solubility and blood-brain barrier penetration .
  • Thiazolo-triazole Core : Critical for kinase inhibition (e.g., CDK2) via H-bonding with catalytic lysine residues .
    • Data Table :
ModificationActivity ChangeReference
Replacement of Cl with FReduced anticancer potency
Methylation of triazoleEnhanced metabolic stability

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Answer : Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., ATCC-certified HeLa vs. commercial stocks) .
  • Solvent Effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Compare results in hepatic microsome models (e.g., human vs. rodent) to account for species-specific degradation .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Answer : Computational and experimental studies suggest:

  • Kinase Inhibition : Docking simulations show binding to ATP pockets of CDK2 and EGFR kinases (ΔG ~-9.5 kcal/mol) .
  • Receptor Modulation : Fluorescence polarization assays confirm partial agonism at 5-HT₁A (EC₅₀ = 120 nM) via piperazine-arginine interactions .
  • DNA Intercalation : UV-Vis and circular dichroism show weak DNA binding (Kd ~50 µM), ruling out primary genotoxicity .

Q. How is the compound’s stability assessed under physiological conditions?

  • Answer : Stability studies include:

  • pH-Dependent Degradation : HPLC monitoring in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) shows <10% degradation over 24 hours .
  • Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) reveals photo-oxidation of the thiazole ring, requiring amber vial storage .
  • Plasma Stability : Incubation with human plasma shows t₁/₂ > 6 hours, indicating resistance to esterase/protease cleavage .

Methodological Considerations

  • For Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps (e.g., piperazine coupling) .
  • For Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
  • For Computational Studies : Use hybrid QM/MM methods (e.g., Gaussian09/AMBER) for accurate docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.